1-[(4-methoxyphenyl)sulfonyl]-4-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}piperazine
Description
This compound is a piperazine derivative featuring a 4-methoxyphenylsulfonyl group at position 1 and a 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl moiety at position 2.
Properties
Molecular Formula |
C20H22N4O4S2 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone |
InChI |
InChI=1S/C20H22N4O4S2/c1-15-18(29-20(21-15)23-9-3-4-10-23)19(25)22-11-13-24(14-12-22)30(26,27)17-7-5-16(28-2)6-8-17/h3-10H,11-14H2,1-2H3 |
InChI Key |
PXPABCYXGBSERB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methoxyphenyl)sulfonyl]-4-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}piperazine typically involves multiple steps, each requiring specific reagents and conditions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the pyrrole ring, and finally the attachment of the piperazine and methoxyphenyl sulfonyl groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[(4-methoxyphenyl)sulfonyl]-4-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-[(4-methoxyphenyl)sulfonyl]-4-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}piperazine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-methoxyphenyl)sulfonyl]-4-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs primarily differ in substituents on the piperazine ring, sulfonyl/carbonyl linkages, and heterocyclic appendages. Below is a comparative analysis based on synthesis, physicochemical properties, and supramolecular interactions:
Table 1: Key Structural and Functional Comparisons
Key Research Findings
Supramolecular Interactions: The target compound’s thiazole-pyrrole moiety may facilitate π-π stacking, akin to halogenated analogs in , which form sheets via C–H⋯O bonds. However, the absence of halogen substituents (cf. compounds III–V in ) likely reduces crystallinity and H-bond donor capacity.
Bioactivity Trends : Piperazines with trifluoromethyl (compound 5 in ) or halogenated aryl groups () exhibit enhanced metabolic stability and target affinity. The target compound’s thiazole-pyrrole system may confer similar advantages, though empirical validation is needed.
Synthetic Complexity : Unlike simpler analogs synthesized via one-pot reactions (e.g., ), the target compound likely requires multi-step protocols involving thiazole ring formation and sulfonylation, as inferred from .
Critical Analysis of Structural Divergence
- Thiazole vs.
- Sulfonyl vs. Aroyl Linkages : Sulfonyl groups (as in ) enhance polarity and hydrogen-bond acceptor capacity relative to aroyl groups (), which may influence membrane permeability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
